molecular formula C14H10N2O2 B11872707 3-(2-Nitrobenzyl)benzonitrile

3-(2-Nitrobenzyl)benzonitrile

Katalognummer: B11872707
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: RYVGRAUGVXXACB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Nitrobenzyl)benzonitrile is an organic compound that features a benzyl group substituted with a nitro group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzyl)benzonitrile typically involves the nitration of benzylbenzonitrile. One common method is the reaction of benzylbenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Nitrobenzyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-(2-Aminobenzyl)benzonitrile.

    Substitution: Formation of various substituted benzylbenzonitrile derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(2-Nitrobenzyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Nitrobenzyl)benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The nitrile group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzyl chloride: Contains a chloride group instead of a nitrile group, leading to different reactivity and applications.

    3-Nitrobenzyl alcohol:

Uniqueness

3-(2-Nitrobenzyl)benzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzyl moiety. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and industrial applications .

Eigenschaften

Molekularformel

C14H10N2O2

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-[(2-nitrophenyl)methyl]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-10-12-5-3-4-11(8-12)9-13-6-1-2-7-14(13)16(17)18/h1-8H,9H2

InChI-Schlüssel

RYVGRAUGVXXACB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=CC(=CC=C2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.